molecular formula C9H7NO3S B013612 5-Isoquinolinesulfonic acid CAS No. 27655-40-9

5-Isoquinolinesulfonic acid

Cat. No.: B013612
CAS No.: 27655-40-9
M. Wt: 209.22 g/mol
InChI Key: YFMJTLUPSMCTOQ-UHFFFAOYSA-N
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Description

5-Isoquinolinesulfonic acid is a useful research compound. Its molecular formula is C9H7NO3S and its molecular weight is 209.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49176. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Protein Kinases : Isoquinolinesulfonamides, including 5-Isoquinolinesulfonic acid, are found to be potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This characteristic is significant for drug discovery and therapeutics (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

  • Neuroprotection : These compounds effectively prevent various types of neuronal apoptosis, indicating their potential as targets for developing novel neuroprotective drugs (Cagnoli, Atabay, & Manev, 1996).

  • Cancer Research : A study on [131I] 5-aminoisoquinoline, a radioiodinated PARP-1 binding tracer, suggests its effectiveness in targeting and monitoring colorectal cancer cells (El-Hamoly, Aglan, Alabyad, & Kandil, 2020).

  • P2X7 Nucleotide Receptor Antagonism : Isoquinolines are effective in inhibiting human and murine P2X7 nucleotide receptors, making them potential selective antagonists for human diseases (Humphreys, Virginio, Surprenant, Rice, & Dubyak, 1998).

  • Drug Discovery and Development : this compound shows promise as a biologically active compound, contributing to drug discovery and development processes (Saral, Sudha, Muthu, & Irfan, 2021).

  • Anticancer Properties : Isoquinoline alkaloids display potential anticancer properties and can be used as therapeutic agents, contributing to new drug design guidelines (Bhadra & Kumar, 2011).

Future Directions

: ChemSpider: 5-Isoquinolinesulfonic acid : ChemicalBook: this compound : Chemsrc: this compound : MilliporeSigma: this compound

Mechanism of Action

Target of Action

5-Isoquinolinesulfonic acid, also known as Isoquinoline-5-sulfonic Acid, has been characterized as a bisubstrate-analog inhibitor of cAMP-dependent protein kinase . This enzyme plays a crucial role in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.

Mode of Action

The compound interacts with its target, the cAMP-dependent protein kinase, by mimicking the natural substrates of the enzyme. This leads to the inhibition of the enzyme’s activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP signaling pathway. By inhibiting cAMP-dependent protein kinase, the compound disrupts the normal functioning of this pathway, leading to downstream effects on cellular processes such as metabolism .

Pharmacokinetics

Given its molecular weight of 20922 , it is likely to have good bioavailability.

Result of Action

The inhibition of cAMP-dependent protein kinase by this compound can lead to a variety of cellular effects. For instance, it can affect cell proliferation and metabolism, given the role of the enzyme in these processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is corrosive and can cause burns by all exposure routes . Therefore, its stability, efficacy, and action may be affected by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

5-Isoquinolinesulfonic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been used in the synthesis of conjugates of oligoarginine peptides, which are known to inhibit cAMP-dependent protein kinase . This interaction suggests that this compound can modulate enzyme activity, potentially affecting various signaling pathways. Additionally, it has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Vis spectra .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cAMP-dependent protein kinase can lead to alterations in cell signaling, affecting processes such as cell growth and differentiation . Furthermore, its impact on gene expression can result in changes in the production of specific proteins, thereby influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to inhibit cAMP-dependent protein kinase by forming bisubstrate-analog inhibitors with oligoarginine peptides . This inhibition can lead to changes in enzyme activity, affecting downstream signaling pathways and gene expression. Additionally, molecular docking studies have provided insights into the binding interactions of this compound with various proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling and gene expression . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and alterations in cellular metabolism . These dosage-dependent effects underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect the activity of cAMP-dependent protein kinase, which plays a crucial role in regulating metabolic processes . Additionally, the compound can influence metabolic flux and metabolite levels, further impacting cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to specific cellular compartments, where it can interact with target proteins and enzymes . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, affecting its biochemical properties and cellular effects .

Properties

IUPAC Name

isoquinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMJTLUPSMCTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074903
Record name 5-Isoquinolinesulfonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID7074903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27655-40-9
Record name 5-Isoquinolinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27655-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoquinolinesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoquinolinesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49176
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Record name 5-Isoquinolinesulfonic acid
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Record name 5-Isoquinolinesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-5-sulfonic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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